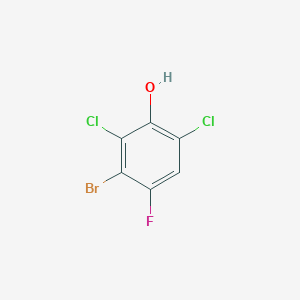

3-Bromo-2,6-dichloro-4-fluorophenol

Description

3-Bromo-2,6-dichloro-4-fluorophenol (CAS: 1807542-79-5) is a halogenated phenolic compound characterized by the molecular formula C₆H₂BrCl₂FO. Its molecular weight is approximately 259.8 g/mol, calculated based on the atomic masses of its constituent elements: bromine (79.9 g/mol), chlorine (35.45 × 2 g/mol), fluorine (19 g/mol), oxygen (16 g/mol), carbon (12 × 6 g/mol), and hydrogen (1 × 2 g/mol). The compound features a phenol core substituted with bromine at position 3, chlorine at positions 2 and 6, and fluorine at position 2.

Properties

IUPAC Name |

3-bromo-2,6-dichloro-4-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2FO/c7-4-3(10)1-2(8)6(11)5(4)9/h1,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRQLVPCTWALNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)O)Cl)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701282931 | |

| Record name | Phenol, 3-bromo-2,6-dichloro-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807542-79-5 | |

| Record name | Phenol, 3-bromo-2,6-dichloro-4-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807542-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3-bromo-2,6-dichloro-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,6-dichloro-4-fluorophenol typically involves halogenation reactions. One common method is the electrophilic aromatic substitution where phenol is treated with bromine, chlorine, and fluorine sources under controlled conditions. The reaction conditions often include the use of solvents like acetic acid or dichloromethane and catalysts such as iron or aluminum chloride to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes:

Halogenation of Phenol: Sequential halogenation of phenol to introduce bromine, chlorine, and fluorine atoms.

Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,6-dichloro-4-fluorophenol undergoes various chemical reactions, including:

Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles such as amines or thiols.

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove halogen atoms or to modify the phenolic group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.

Major Products Formed

Substitution Reactions: Formation of substituted phenols or anilines.

Oxidation Reactions: Formation of quinones or other oxidized phenolic compounds.

Reduction Reactions: Formation of dehalogenated phenols or reduced phenolic derivatives.

Scientific Research Applications

3-Bromo-2,6-dichloro-4-fluorophenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-dichloro-4-fluorophenol involves its interaction with biological molecules. The halogen atoms can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenolic group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Substituent Positioning: The position of halogens significantly impacts electronic effects. For example, 3-Bromo-2,6-dichloro-4-fluorophenol’s para-fluorine and meta-bromine create a strong electron-withdrawing environment, enhancing acidity compared to analogs with fewer electronegative groups .

- Hydrogen Bonding: Phenolic –OH groups enable stronger intermolecular interactions than non-phenolic analogs (e.g., 1-Bromo-2,4-difluorobenzene), leading to higher melting points and solubility in polar solvents .

Physical and Chemical Properties

Table 1: Comparative Physical Properties

| Compound Name | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

|---|---|---|---|

| This compound | Not reported | Not reported | Not reported |

| 4-Bromo-2,6-difluoroaniline | 63–65 | – | – |

| 1-Bromo-2,4-difluorobenzene | -4 | 145–146 | 1.708 |

| 5-Bromo-1,3-dichloro-2-fluorobenzene | – | 234 | 1.824 |

Notes:

- Data gaps for the target compound highlight the need for experimental characterization.

- The high boiling point of 5-Bromo-1,3-dichloro-2-fluorobenzene (234°C) suggests that additional halogenation increases molecular weight and van der Waals interactions, a trend likely applicable to the target compound .

Biological Activity

3-Bromo-2,6-dichloro-4-fluorophenol (C6H2BrCl2FO) is a halogenated phenolic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesizing findings from various studies and sources.

Chemical Structure and Properties

This compound features a phenolic structure with multiple halogen substituents, which may influence its biological activity. The presence of bromine, chlorine, and fluorine atoms can enhance the compound's lipophilicity and reactivity, potentially impacting its interactions with biological targets.

Chemical Structure

| Element | Symbol | Quantity |

|---|---|---|

| Carbon | C | 6 |

| Hydrogen | H | 2 |

| Bromine | Br | 1 |

| Chlorine | Cl | 2 |

| Fluorine | F | 1 |

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, the presence of halogen substituents in phenolic compounds often correlates with enhanced antibacterial activity against various pathogens.

- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of chlorinated phenols can exhibit MIC values as low as 0.39 mg/L against methicillin-sensitive Staphylococcus aureus (MSSA) . While specific data for this compound is limited, the structural similarities suggest potential efficacy against Gram-positive bacteria.

Cytotoxicity

The cytotoxic effects of halogenated phenols have been explored in various studies. For example, the cytotoxicity of similar compounds was assessed using human lung fibroblasts (MRC-5), revealing IC50 values higher than 12.3 mg/L for certain derivatives . This suggests that while these compounds may possess antimicrobial properties, they also need to be evaluated for safety and potential toxicity.

Case Studies

- Antibacterial Efficacy : A study on benzenesulfonate derivatives indicated that structural modifications significantly affect antibacterial activity. Compounds with multiple halogen substitutions showed improved efficacy against enterococci compared to their unsubstituted counterparts .

- Inflammation Inhibition : Certain halogenated phenolic compounds have been investigated for their anti-inflammatory properties. The synthesis of benzofuran derivatives from similar precursors has shown promise in inhibiting inflammatory responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.